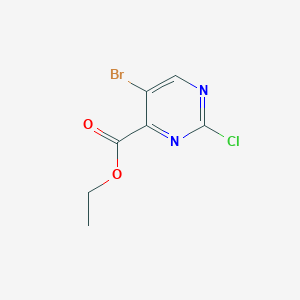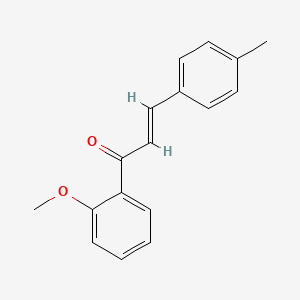
(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as p-Methoxychalcone, is a naturally occurring flavonoid. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been extensively studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer activities.
Mécanisme D'action
P-Methoxychalcone exerts its therapeutic effects through different mechanisms. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the intrinsic apoptotic pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone has been reported to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone has been reported to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. In addition, (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone has been reported to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
P-Methoxychalcone has several advantages for lab experiments. It is a naturally occurring compound that can be synthesized in high purity and yield. It is also soluble in organic solvents, which makes it easy to use in different assays. However, there are some limitations for lab experiments. (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone is not very stable in aqueous solutions, which can affect its activity. In addition, its activity can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone. One direction is to study its potential use as a chemopreventive agent. It has been reported to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer prevention. Another direction is to study its potential use in combination with other anticancer agents. It has been reported to enhance the activity of other anticancer agents, which makes it a potential candidate for combination therapy. Finally, more studies are needed to understand its mechanism of action and its potential use in different therapeutic applications.
Applications De Recherche Scientifique
P-Methoxychalcone has been extensively studied for its potential therapeutic properties. It has been reported to possess antioxidant, anti-inflammatory, and anticancer activities. In vitro and in vivo studies have shown that (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-onelcone can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.
Propriétés
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOZRTZOCFOXDS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



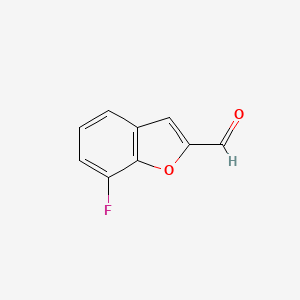
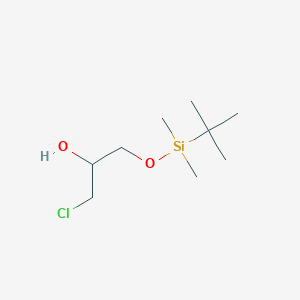
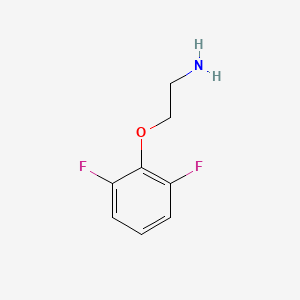

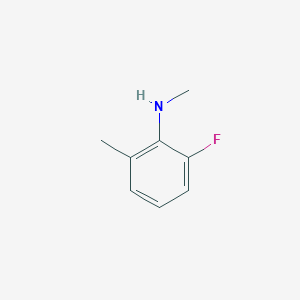
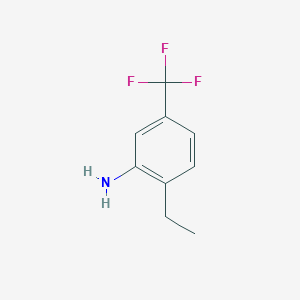
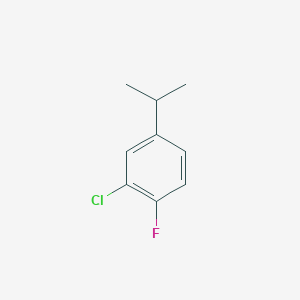
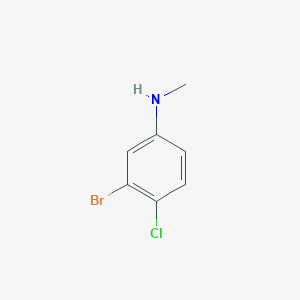
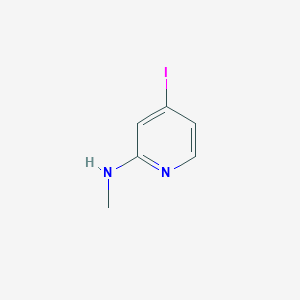

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)
